Cas no 64730-34-3 (4-{7-methylimidazo1,2-apyridin-2-yl}aniline)
4-{7-methylimidazo1,2-apyridin-2-yl}aniline Chemical and Physical Properties
Names and Identifiers
-
- 4-(7-Methylimidazo[1,2-a]pyridin-2-yl)aniline
- Benzenamine,4-(7-methylimidazo[1,2-a]pyridin-2-yl)-
- 4-(7-methylimidazo[1,2-a]pyridin-2-yl)aniline(SALTDATA: FREE)
- 4-{7-methylimidazo1,2-apyridin-2-yl}aniline
- DTXSID90585396
- MFCD08444349
- AKOS001286832
- 7-methyl-2-(4-aminophenyl)imidazo-[1,2-a]pyridine
- CHEMBL3288557
- Z111567034
- 4-(7-Methyl-imidazo[1,2-a]pyridin-2-yl)aniline
- ZMLUDLQZWAWHGB-UHFFFAOYSA-N
- J-513622
- 4-{7-methylimidazo[1,2-a]pyridin-2-yl}aniline
- EN300-25376
- A867836
- BS-38280
- SCHEMBL10648324
- F1912-0075
- 64730-34-3
- G82888
-
- MDL: MFCD08444349
- Inchi: 1S/C14H13N3/c1-10-6-7-17-9-13(16-14(17)8-10)11-2-4-12(15)5-3-11/h2-9H,15H2,1H3
- InChI Key: ZMLUDLQZWAWHGB-UHFFFAOYSA-N
- SMILES: N12C=CC(C)=CC1=NC(C1C=CC(=CC=1)N)=C2
Computed Properties
- Exact Mass: 223.110947427g/mol
- Monoisotopic Mass: 223.110947427g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 260
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 43.3Ų
Experimental Properties
- Density: 1.214
- Refractive Index: 1.663
4-{7-methylimidazo1,2-apyridin-2-yl}aniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM268621-250mg |
4-(7-Methylimidazo[1,2-a]pyridin-2-yl)aniline |
64730-34-3 | 95+% | 250mg |
$58 | 2021-06-16 | |
| Chemenu | CM268621-1g |
4-(7-Methylimidazo[1,2-a]pyridin-2-yl)aniline |
64730-34-3 | 95+% | 1g |
$107 | 2021-06-16 | |
| Chemenu | CM268621-5g |
4-(7-Methylimidazo[1,2-a]pyridin-2-yl)aniline |
64730-34-3 | 95+% | 5g |
$185 | 2021-06-16 | |
| Chemenu | CM268621-10g |
4-(7-Methylimidazo[1,2-a]pyridin-2-yl)aniline |
64730-34-3 | 95+% | 10g |
$267 | 2021-06-16 | |
| Chemenu | CM268621-250mg |
4-(7-Methylimidazo[1,2-a]pyridin-2-yl)aniline |
64730-34-3 | 95+% | 250mg |
$58 | 2022-08-31 | |
| Chemenu | CM268621-1g |
4-(7-Methylimidazo[1,2-a]pyridin-2-yl)aniline |
64730-34-3 | 95%+ | 1g |
$*** | 2023-03-31 | |
| Chemenu | CM268621-5g |
4-(7-Methylimidazo[1,2-a]pyridin-2-yl)aniline |
64730-34-3 | 95%+ | 5g |
$*** | 2023-03-31 | |
| Chemenu | CM268621-10g |
4-(7-Methylimidazo[1,2-a]pyridin-2-yl)aniline |
64730-34-3 | 95%+ | 10g |
$*** | 2023-03-31 | |
| abcr | AB217730-1 g |
4-(7-Methylimidazo[1,2-a]pyridin-2-yl)aniline; 95% |
64730-34-3 | 1 g |
€94.10 | 2023-07-20 | ||
| abcr | AB217730-5 g |
4-(7-Methylimidazo[1,2-a]pyridin-2-yl)aniline; 95% |
64730-34-3 | 5 g |
€218.80 | 2023-07-20 |
4-{7-methylimidazo1,2-apyridin-2-yl}aniline Related Literature
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on 4-{7-methylimidazo1,2-apyridin-2-yl}aniline
Chemical Profile of 4-{7-methylimidazo[1,2-a]pyridin-2-yl}aniline (CAS No. 64730-34-3)
4-{7-methylimidazo[1,2-a]pyridin-2-yl}aniline, identified by the Chemical Abstracts Service number 64730-34-3, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of imidazopyridines, a structurally diverse family of molecules known for their broad spectrum of biological activities. The presence of both imidazole and pyridine rings in its molecular framework endows it with unique electronic and steric properties, making it a valuable scaffold for the development of novel therapeutic agents.
The structural motif of 4-{7-methylimidazo[1,2-a]pyridin-2-yl}aniline consists of a central imidazopyridine core substituted with an aniline moiety at the 4-position. The methyl group at the 7-position of the imidazopyridine ring introduces additional conformational flexibility, which can be exploited to modulate binding interactions with biological targets. This structural feature has been strategically leveraged in the design of molecules targeting various disease pathways, particularly in oncology and inflammation.
In recent years, there has been a surge in interest regarding imidazopyridine derivatives due to their demonstrated efficacy in preclinical models. Specifically, compounds bearing this scaffold have shown promise as inhibitors of kinases and other enzymes implicated in cancer progression. The aniline group in 4-{7-methylimidazo[1,2-a]pyridin-2-yl}aniline serves as a hydrogen bond acceptor and can engage in π-stacking interactions with aromatic residues in protein targets, enhancing binding affinity. This dual interaction mode has been exploited to develop potent and selective inhibitors with improved pharmacokinetic profiles.
One of the most compelling aspects of 4-{7-methylimidazo[1,2-a]pyridin-2-yl}aniline is its versatility as a building block for drug discovery. Researchers have utilized this compound as a starting point for structure-activity relationship (SAR) studies to optimize its biological activity. By systematically modifying substituents on the imidazopyridine or aniline moieties, chemists have identified derivatives with enhanced potency, selectivity, and reduced toxicity. These efforts have led to several compounds entering clinical development pipelines for the treatment of cancers such as leukemia and solid tumors.
The synthesis of 4-{7-methylimidazo[1,2-a]pyridin-2-yl}aniline typically involves multi-step organic transformations starting from commercially available precursors. Common synthetic routes include cyclization reactions to form the imidazopyridine core followed by functional group interconversions to introduce the aniline substituent at the 4-position. Advances in catalytic methods have enabled more efficient and sustainable synthetic strategies, reducing the environmental impact of production processes.
From a computational chemistry perspective, 4-{7-methylimidazo[1,2-a]pyridin-2-yl}aniline has been extensively studied using molecular modeling techniques to understand its interactions with biological targets. Docking studies have revealed that this compound can bind to active sites of kinases with high affinity, competing effectively with natural substrates or inhibitors. Additionally, quantum mechanical calculations have provided insights into its electronic structure and reactivity, aiding in the rational design of analogs with improved properties.
The pharmacological profile of 4-{7-methylimidazo[1,2-a]pyridin-2-yl}aniline has been evaluated in various cellular and animal models. Preclinical data suggest that this compound exhibits inhibitory activity against specific kinases involved in tumor growth and metastasis. Furthermore, it demonstrates modest toxicity profiles in vitro and in vivo when used at therapeutic doses. These findings have laid the groundwork for further investigation into its potential as a lead compound for oncology drug development.
Recent advancements in medicinal chemistry have expanded the applications of 4-{7-methylimidazo[1,2-a]pyridin-2-yl}aniline beyond oncology. Researchers are exploring its utility as an anti-inflammatory agent by targeting pathways involved in immune responses. The ability of this compound to modulate kinase activity has also raised interest in its potential use for treating inflammatory diseases such as rheumatoid arthritis and psoriasis.
The chemical stability and metabolic fate of 4-{7-methylimidazo[1,2-a]pyridin-2-yl}aniline are critical factors influencing its suitability as a drug candidate. Studies indicate that this compound undergoes biotransformation via cytochrome P450-mediated oxidation pathways in vivo. Understanding these metabolic processes is essential for predicting drug-drug interactions and optimizing dosing regimens to maximize therapeutic efficacy while minimizing adverse effects.
In conclusion,4-{7-methylimidazo[1,2-a]pyridin-2-yl}aniline (CAS No. 64730-34-3) represents a structurally intriguing molecule with significant potential in pharmaceutical research. Its unique combination of biological activities and synthetic accessibility makes it an attractive scaffold for developing novel therapeutics targeting cancers and inflammatory diseases. As our understanding of molecular mechanisms continues to evolve,4-{7-methylimidazo[1,2-a]pyridin-2-yl}aniline will undoubtedly remain at the forefront of drug discovery efforts aimed at improving human health outcomes.
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